Nucleophilic substitution: A common method for synthesizing substituted pyrimidines involves nucleophilic substitution reactions. For instance, paper [] describes the synthesis of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives through the nucleophilic displacement of a chlorine atom in a 6-chloropyrimidine precursor with various amines. This approach could potentially be adapted for the synthesis of the target compound.
Suzuki Cross-Coupling: Another method utilized in synthesizing substituted pyrimidines is the Suzuki cross-coupling reaction. Paper [] also highlights the use of this method with Pd(PPh3)4 as a catalyst and arylboronic acids as reagents to prepare various 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs.
Paper [] explores the structural properties of substituted pyridazines, triazines, and pyrimidines, focusing on the spatial arrangement of substituents. They found that ortho-substitution on the phenyl ring can lead to a specific inclination relative to the heterocycle, influencing its overall conformation. This information suggests that the chlorine atom at the 4th position and the piperidine ring at the 6th position in the target molecule could influence its three-dimensional structure and potential interactions with biological targets.
Paper [] emphasizes the importance of the pyrimidine scaffold and the presence of a basic amine for the biological activity of pyrimidine derivatives as sigma-1 receptor antagonists. This suggests that the piperidine ring in the target molecule, acting as a basic amine, could be crucial for potential biological interactions.
Paper [] elucidates the mechanism of action of novel pyrimidine-based sigma-1 receptor antagonists in the context of neuropathic pain. The study found that the binding of these compounds to the sigma-1 receptor was crucial for their antinociceptive effects.
Paper [] investigates the allosteric modulation of the cannabinoid G protein-coupled receptor (GPCR) by ORG27569, a compound that enhances the binding of the agonist CP55,940 while antagonizing G protein signaling. The study found that ORG27569 binds to a specific site on the receptor, inducing a conformational change that favors agonist binding but hinders signaling.
Paper [] examines the vasorelaxant properties of anandamide, an endocannabinoid, in rabbit aortic endothelial cells. The study reveals that anandamide exerts its effects through a novel, non-CB1/CB2 receptor mechanism involving Gi protein activation, phosphatidylinositol 3-kinase activation, Akt activation, endothelial nitric oxide synthase phosphorylation, and nitric oxide production.
Antineuropathic Pain Agents []: Pyrimidine derivatives show promise as sigma-1 receptor antagonists for treating neuropathic pain, as demonstrated by their high binding affinity to the sigma-1 receptor and their antinociceptive effects in animal models.
Anticancer Agents [, , ]: Certain pyrimidine derivatives exhibit anticancer activity by inhibiting crucial enzymes like HIV-1, kinesin Eg5, and epidermal growth factor receptor (EGFR).
Anti-inflammatory Agents []: Some pyrimidine derivatives, such as WIN 55,212-2, demonstrate anti-inflammatory effects through the activation of cannabinoid receptors, leading to the inhibition of sensory nerve activation.
Fungicidal Agents [, ]: Several pyrimidine derivatives exhibit potent fungicidal activity and are used in agricultural applications to control harmful phytopathogenic fungi.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7